molecular formula C8H8F2O B2877829 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde CAS No. 2411307-71-4

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde

Cat. No.: B2877829
CAS No.: 2411307-71-4
M. Wt: 158.148
InChI Key: JKUVZIXMJMVDJU-UHFFFAOYSA-N
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Description

7,7-Difluorotricyclo[22102,6]heptane-1-carbaldehyde is a unique organic compound characterized by its tricyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a tricyclic precursor, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde finds applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dichlorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
  • 7,7-Dibromotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
  • 7,7-Diiodotricyclo[2.2.1.02,6]heptane-1-carbaldehyde

Uniqueness

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)4-1-5-6(2-4)7(5,8)3-11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUVZIXMJMVDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411307-71-4
Record name 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde
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